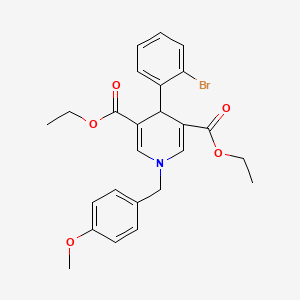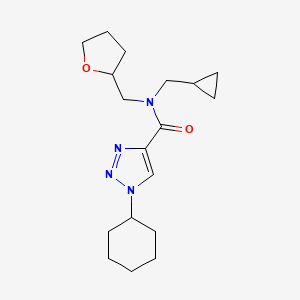![molecular formula C15H14N2O B6086943 1-[2-(2-naphthyloxy)ethyl]-1H-imidazole](/img/structure/B6086943.png)
1-[2-(2-naphthyloxy)ethyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-naphthyloxy)ethyl]-1H-imidazole, also known as Ro 15-4513, is a chemical compound that belongs to the class of imidazole derivatives. It was first synthesized in the 1980s and has since been used extensively in scientific research studies.
Applications De Recherche Scientifique
1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 has been used extensively in scientific research studies as a selective antagonist of the GABA(A) receptor. It has been used to study the role of the GABA(A) receptor in various physiological and pathological conditions, including anxiety, epilepsy, and alcohol addiction. 1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 has also been used to investigate the effects of other drugs on the GABA(A) receptor.
Mécanisme D'action
1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 acts as a selective antagonist of the GABA(A) receptor by binding to a specific site on the receptor called the benzodiazepine site. This binding prevents the binding of benzodiazepines to the receptor, which results in a decrease in the activity of the receptor. The GABA(A) receptor is an important inhibitory neurotransmitter receptor in the brain, and its activity is regulated by various drugs, including benzodiazepines and 1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513.
Biochemical and Physiological Effects
1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 has been shown to have various biochemical and physiological effects, including the modulation of GABA(A) receptor activity, the regulation of anxiety and stress responses, and the modulation of alcohol intake. 1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 has also been shown to affect the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 has several advantages for lab experiments, including its high selectivity for the GABA(A) receptor and its ability to modulate the activity of the receptor without affecting other neurotransmitter systems. However, 1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 also has some limitations, including its relatively short half-life and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for 1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 research, including the investigation of its effects on different subtypes of the GABA(A) receptor, the development of more selective and potent 1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 analogs, and the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, the development of new analytical techniques for the detection and quantification of 1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 in biological samples may facilitate its use in clinical research studies.
Méthodes De Synthèse
1-[2-(2-naphthyloxy)ethyl]-1H-imidazole 15-4513 can be synthesized using a variety of methods, including the reaction of 2-(2-naphthyloxy)ethanol with imidazole in the presence of a base or the reaction of 2-chloroethyl-naphthalene with imidazole in the presence of a palladium catalyst. The purity of the synthesized compound can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
IUPAC Name |
1-(2-naphthalen-2-yloxyethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-4-14-11-15(6-5-13(14)3-1)18-10-9-17-8-7-16-12-17/h1-8,11-12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGCBGQOVJWAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthalen-2-yloxyethyl)imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6086864.png)


![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6086882.png)
![3-(2-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6086883.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(methylthio)acetyl]-3-piperidinecarboxamide](/img/structure/B6086903.png)
![(cyclopropylmethyl){1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6086905.png)
![2-butyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6086909.png)

![methyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6086930.png)



